molecular formula C10H11N5O2 B1656011 5-(3-Nitrophenyl)-2-propan-2-yltetrazole CAS No. 4775-34-2

5-(3-Nitrophenyl)-2-propan-2-yltetrazole

Cat. No.: B1656011
CAS No.: 4775-34-2
M. Wt: 233.23 g/mol
InChI Key: DKIRHMWYJOROFI-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)-2-propan-2-yltetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 3-nitrophenyl group at the 5-position and an isopropyl group at the 2-position. The tetrazole scaffold is notable for its high nitrogen content, metabolic stability, and versatility in medicinal chemistry and materials science . The 3-nitro substituent on the phenyl ring introduces strong electron-withdrawing effects, which may influence the compound’s reactivity, photophysical properties, and biological activity.

Properties

CAS No.

4775-34-2

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

5-(3-nitrophenyl)-2-propan-2-yltetrazole

InChI

InChI=1S/C10H11N5O2/c1-7(2)14-12-10(11-13-14)8-4-3-5-9(6-8)15(16)17/h3-7H,1-2H3

InChI Key

DKIRHMWYJOROFI-UHFFFAOYSA-N

SMILES

CC(C)N1N=C(N=N1)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Comparisons:

Compound Name Substituents Key Structural Differences References
5-(4-Nitrophenyl)-1H-Tetrazole 4-nitrophenyl at 5-position; 1H-tetrazole (no alkyl substitution) Nitro group position (para vs. meta); 1H vs. 2H-tetrazole
2-Alkyl-5-{4-[(3-Nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazoles Isoxazole-methoxy-phenyl backbone; 3-nitrophenyl attached to isoxazole Additional isoxazole-methoxy-phenyl moiety
5-(3-Nitrophenyl)-2-furaldehyde Furan backbone with aldehyde group; nitro group at meta position on phenyl Tetrazole vs. furan core; absence of alkyl chain

Structural Implications :

  • Nitro Position : The meta-nitro substitution in the target compound may confer distinct electronic properties compared to para-nitro isomers (e.g., altered dipole moments and solubility) .

Thermodynamic and Physical Properties

Comparative Thermodynamic Data (Sublimation/Evaporation):

Compound Class Nitro Position ΔHsub (kJ/mol) ΔSsub (J/mol·K) Reference
5-(Nitrophenyl)-2-furaldehyde Ortho (2-) 98.2 ± 1.3 175 ± 2
5-(Nitrophenyl)-2-furaldehyde Meta (3-) 102.5 ± 1.1 185 ± 2
5-(Nitrophenyl)-2-furaldehyde Para (4-) 105.8 ± 1.5 192 ± 3

While these data are for furan derivatives, they suggest that meta-substituted nitro compounds (like the target tetrazole) exhibit intermediate sublimation enthalpies (ΔHsub) compared to ortho- and para-isomers. This trend may extrapolate to tetrazole analogues, where meta-substitution could balance volatility and thermal stability.

Key Findings from Analogous Compounds:

Compound Class Biological Activity Key Substituent Effects References
2-Alkyl-5-aryl-2H-tetrazoles Antirhnoviral activity Isoxazole-methoxy-phenyl enhances binding
S-Alkyl triazole-thiol derivatives Antimicrobial potential (docking studies) Chlorophenyl and pyrrole groups improve ADME
5-(Nitrophenyl)furaldehydes N/A (thermodynamic studies) Nitro position affects sublimation

Inferences for Target Compound :

  • The 3-nitrophenyl group may enhance electron-deficient character, improving interactions with biological targets (e.g., enzymes or viral proteases) .
  • Isopropyl substitution likely optimizes lipophilicity (logP) for drug-like properties, as seen in other alkyl-tetrazole derivatives .

Preparation Methods

Synthetic Routes to 5-(3-Nitrophenyl)-2-propan-2-yltetrazole

[3+2] Cycloaddition of Nitriles and Azides

The most widely employed method involves a Huisgen-type cycloaddition between 3-nitrobenzonitrile and sodium azide, followed by alkylation.

Reaction Mechanism and Conditions
  • Cycloaddition Step :

    • Substrates : 3-Nitrobenzonitrile (1.0 eq) and sodium azide (1.2 eq).
    • Catalyst : Ammonium chloride (0.2 eq) or zinc bromide.
    • Solvent : Dimethylformamide (DMF) or water.
    • Temperature : 100–120°C for 12–24 hours under reflux.
    • Product : 5-(3-Nitrophenyl)-1H-tetrazole (Intermediate A).
  • Alkylation Step :

    • Reagent : 2-Bromopropane (1.5 eq) or isopropyl iodide.
    • Base : Potassium carbonate (2.0 eq).
    • Solvent : Acetonitrile or tetrahydrofuran.
    • Temperature : 60–80°C for 6–8 hours.

Yield : 68–75% over two steps.

Key Advantages : Scalability and compatibility with nitroaryl nitriles.
Limitations : Prolonged reaction times and moderate regioselectivity in alkylation.

Palladium-Catalyzed Coupling of Arylboronic Acids

A robust alternative leverages palladium catalysis for direct tetrazole formation from arylboronic acids.

Protocol:
  • Substrates : 3-Nitrophenylboronic acid (1.0 eq), sodium azide (3.0 eq).
  • Catalyst : ONO pincer-type Pd(II) complex (5 mol%).
  • Additives : Copper(I) iodide (10 mol%).
  • Solvent : Ethanol/water (4:1).
  • Temperature : 80°C for 8 hours.
  • Post-Reaction Alkylation : Similar to Section 2.1.

Yield : 82% (tetrazole formation), 70% after alkylation.

Advantages : Avoids nitrile precursors; compatible with sensitive functional groups.
Challenges : Catalyst cost and purification requirements.

Microwave-Assisted Synthesis

Accelerated synthesis via microwave irradiation enhances reaction efficiency.

Procedure:
  • Substrates : 3-Nitrobenzonitrile (1.0 eq), sodium azide (1.5 eq).
  • Catalyst : None required.
  • Solvent : Water or methanol.
  • Microwave Conditions : 150°C, 300 W, 20–30 minutes.
  • Alkylation : Conducted conventionally.

Yield : 85% (cycloaddition), 78% overall.

Benefits : Reduced reaction time from hours to minutes.
Drawbacks : Specialized equipment needed.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Cycloaddition Yield (%) Alkylation Yield (%)
DMF, 120°C 72 68
Water, 100°C 65 70
Methanol, 80°C 58 65

Polar aprotic solvents (DMF) favor cycloaddition kinetics, while water minimizes side reactions.

Catalytic Systems

Catalyst Cycloaddition Time (h) Yield (%)
NH₄Cl 24 68
ZnBr₂ 12 75
None (microwave) 0.5 85

Zinc salts accelerate nitrile activation but require stringent moisture control.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, tetrazole), 8.45–8.42 (m, 2H, Ar-H), 7.85–7.80 (m, 1H, Ar-H), 4.85 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.62 (d, J = 6.8 Hz, 6H, CH₃).
  • IR (KBr) : ν 3120 (C-H tetrazole), 1530 (NO₂ asym), 1350 (NO₂ sym), 1220 (C-N).
  • Melting Point : 142–144°C.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) showed >98% purity for Pd-catalyzed and microwave routes.

Applications and Derivatives

This compound serves as a precursor for:

  • Pharmaceuticals : Nitro group reduction yields amines for PDE4 inhibitors.
  • Energetic Materials : Tetrazole rings contribute to high nitrogen content and stability.
  • Coordination Chemistry : Nitro and tetrazole groups act as ligands for transition metals.

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